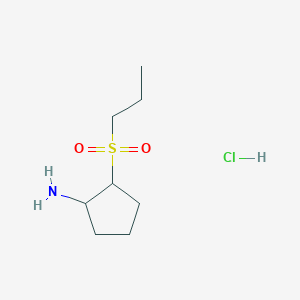

2-Propylsulfonylcyclopentan-1-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Propylsulfonylcyclopentan-1-amine;hydrochloride, also known as 2-(propane-1-sulfonyl)cyclopentan-1-amine hydrochloride, is a chemical compound with the CAS Number: 2416228-88-9 . It has a molecular weight of 227.76 . The compound is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The IUPAC name of the compound is 2-(propylsulfonyl)cyclopentan-1-amine hydrochloride . The InChI code is 1S/C8H17NO2S.ClH/c1-2-6-12(10,11)8-5-3-4-7(8)9;/h7-8H,2-6,9H2,1H3;1H . The InChI key is BSXMEWRWEYABSG-UHFFFAOYSA-N .Scientific Research Applications

Sulfonylation Techniques

A practical and safe sulfonylation of alcohols using methanesulfonyl chloride or p-toluenesulfonyl chloride has been demonstrated. This method avoids the disposal of wasted amines and is applicable to complex and optically active alcohols, highlighting its mildness and efficiency for potential applications in synthesizing derivatives of "2-Propylsulfonylcyclopentan-1-amine hydrochloride" (Tanabe et al., 1995).

Synthesis of 3-Arylsulfonylquinolines

The tert-butyl hydroperoxide mediated cascade synthesis of 3-arylsulfonylquinoline derivatives, which are significant as pharmaceutical drugs, has been developed. This method allows for a straightforward route to form a C-S bond and quinoline ring in one step, offering insights into the potential synthesis routes for related compounds (Zhang et al., 2016).

Microencapsulation Applications

Amidic derivatives of alginate have been synthesized for microencapsulation applications, such as λ-cyhalothrin microcapsule fabrication. This research shows the potential for creating protective coatings or delivery systems for various substances, which could be relevant for derivatives of "2-Propylsulfonylcyclopentan-1-amine hydrochloride" (Yang et al., 2011).

Hydrophobic Modification for Biomedical Use

Hydrophobically modified sulfobetaine copolymers have been synthesized for their antifouling properties, hemocompatibility, and stimulus-responsive behavior. Such modifications could be relevant for enhancing the biomedical applications of "2-Propylsulfonylcyclopentan-1-amine hydrochloride" derivatives (Woodfield et al., 2014).

Sulfonamide Synthesis for Pharmaceutical Development

A novel method for the synthesis of sulfonamides has been developed, showcasing a pathway for creating potent and selective adenosine A2B receptor antagonists. This research may inform the development of pharmaceutical applications involving "2-Propylsulfonylcyclopentan-1-amine hydrochloride" (Yan et al., 2006).

Safety and Hazards

Properties

IUPAC Name |

2-propylsulfonylcyclopentan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2S.ClH/c1-2-6-12(10,11)8-5-3-4-7(8)9;/h7-8H,2-6,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSXMEWRWEYABSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1CCCC1N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-((Difluoromethyl)sulfonyl)phenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2674107.png)

![8-(furan-2-ylmethyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2674108.png)

![2-chloro-N-[3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propyl]pyridine-4-carboxamide](/img/structure/B2674119.png)

![3-benzyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2674128.png)